molecular formula C5H5NO2S B1419496 3-Methoxy-1,2-thiazole-5-carbaldehyde CAS No. 300768-05-2

3-Methoxy-1,2-thiazole-5-carbaldehyde

Cat. No. B1419496
M. Wt: 143.17 g/mol
InChI Key: BFOZCSISIDTCFT-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-5-carbaldehyde is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the Dess–Martin periodinane (DMP) reagent-mediated reactions of tertiary enaminones with potassium thiocyanate . This process involves cascade hydroxyl thiocyanation of the C═C double bond, intramolecular hydroamination of the C≡N bond, and thiazole annulation by condensation on the ketone carbonyl site .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, they can undergo the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .


Physical And Chemical Properties Analysis

Thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Synthesis of Bioactive Substances

3-Methoxy-1,2-thiazole-5-carbaldehyde has been utilized in synthesizing new 1,3-thiazole derivatives. These derivatives were generated by reacting substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes with various reagents, resulting in compounds of interest for their potential bioactive properties (Sinenko et al., 2016).

Regioselectivity Studies and Intermediate Synthesis

The compound has been studied for its regioselectivity in reactions, particularly in the formation of 3-alkoxyisoxazole-5-carbaldehydes. These reactions and the resulting products serve as important intermediates in synthesizing analogues of CNS-active amino acids (Riess et al., 1998).

Natural Compound Isolation

3-Methoxy-1,2-thiazole-5-carbaldehyde is also found in natural compounds. For instance, it is a constituent in a natural carbazole isolated from Clausena lansium, demonstrating its occurrence in plant-based chemical compounds (Fun et al., 2009).

Anticancer and Antibacterial Potency

This chemical has been involved in the synthesis of compounds with notable anticancer and antibacterial properties. Various derivatives have been prepared and evaluated, showing promising activity against cancer cell lines and bacterial strains, indicating its utility in medicinal chemistry (Deshineni et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of 3-Methoxy-1,2-thiazole-5-carbaldehyde have been studied for their corrosion inhibition properties. These studies include molecular dynamics simulations and chemical/electrochemical techniques, showcasing its potential in industrial applications (Khaled & Amin, 2009).

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities. They have been used in the development of various drugs and biologically active agents . Future research may continue to explore the potential of thiazole derivatives in various therapeutic applications.

properties

IUPAC Name

3-methoxy-1,2-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5-2-4(3-7)9-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOZCSISIDTCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1,2-thiazole-5-carbaldehyde

CAS RN

300768-05-2
Record name 3-methoxy-1,2-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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